CapD vs Mammalian GGT Acceptor Stereospecificity
A direct head-to-head comparison published in Biochemistry demonstrated that rat GGT (and by inference human GGT) exhibits strict stereospecificity for L-amino acid acceptor substrates, whereas Bacillus anthracis CapD (a γ-glutamyltranspeptidase) utilizes both L- and D-acceptor substrates comparably [1]. The R432A and R520S CapD variants exhibited 6-fold and 95-fold decreases in hydrolase activity respectively, and their activity was not stimulated by L-Cys acceptor, indicating these residues govern the dual stereospecificity unique to bacterial GGT [1]. This means D-gamma-glutamyl-D-glutamic acid is recognized and processed by CapD, whereas the L,L isomer would not be processed by mammalian GGT in the same manner.
| Evidence Dimension | Acceptor substrate stereospecificity of γ-glutamyltranspeptidase |
|---|---|
| Target Compound Data | D-amino acid acceptor substrates utilized comparably to L-amino acid acceptors by CapD (B. anthracis GGT) |
| Comparator Or Baseline | Rat/Human GGT: strict stereospecificity for L-amino acid acceptor substrates only; D-amino acid acceptors not utilized |
| Quantified Difference | Qualitative binary difference: CapD accepts both L- and D-acceptors; mammalian GGT accepts only L-acceptors. R432A mutation reduces hydrolase activity 6-fold; R520S reduces activity 95-fold. |
| Conditions | Recombinant enzyme kinetics; site-directed mutagenesis; Bacillus anthracis CapD vs rat GGT; Biochemistry (2012) |
Why This Matters
For researchers studying B. anthracis capsule anchoring or screening CapD inhibitors, only the D,D stereoisomer provides biologically relevant substrate activity; the L,L isomer would yield false negatives in enzymatic assays.
- [1] Hu X, Legler PM, Khavrutskii I, et al. Probing the Donor and Acceptor Substrate Specificity of the γ-Glutamyl Transpeptidase. Biochemistry, 2012; 51(6):1199-1212. View Source
